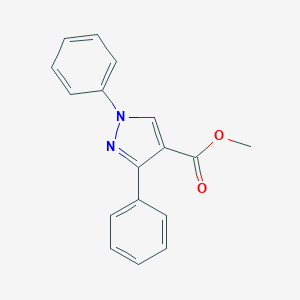
methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. MDPC is a pyrazole derivative that is widely used as a research chemical for its unique properties and potential therapeutic benefits. In
科学的研究の応用
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been used extensively in scientific research due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it useful for investigating various disease models. However, there are also limitations to its use, including the lack of understanding of its mechanism of action and potential side effects that may limit its use in human clinical trials.
将来の方向性
There are several future directions for research on methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects that may limit its use in human clinical trials.
合成法
Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with methyl alcohol. The yield of the synthesis method is dependent on the reaction conditions, and the purity of the final product can be improved through recrystallization.
特性
CAS番号 |
17647-23-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
methyl 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-19(14-10-6-3-7-11-14)18-16(15)13-8-4-2-5-9-13/h2-12H,1H3 |
InChIキー |
KXCARKOPMBWQRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



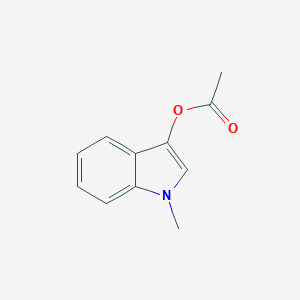
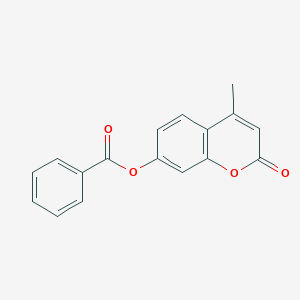
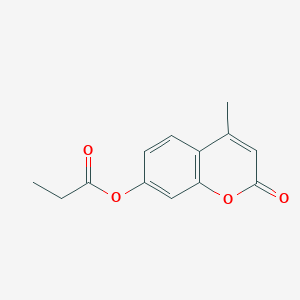
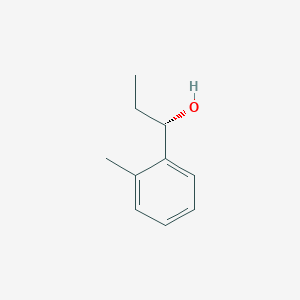
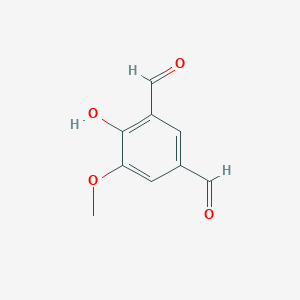
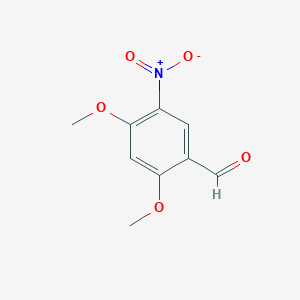
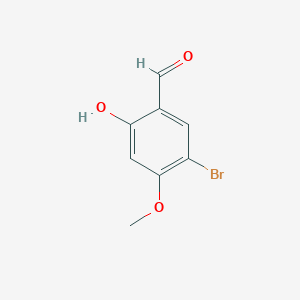
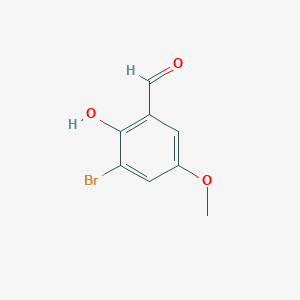
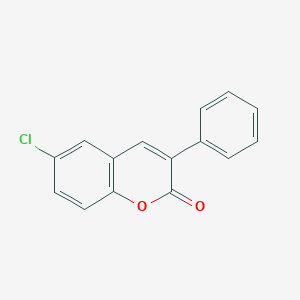
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
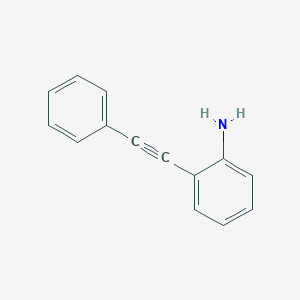
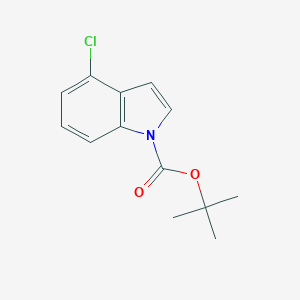
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)